Based on its chemical structure, Spiro[3.4]octane-2-carboxylic acid could be relevant to research in the following areas:
It's important to note that these are speculative applications based on the structural features of Spiro[3.4]octane-2-carboxylic acid. Dedicated research is required to confirm its suitability for these purposes.
While specific details about Spiro[3.4]octane-2-carboxylic acid in research are scarce, staying updated on scientific publications is recommended. Resources like chemical compound databases and academic search engines can be helpful for tracking new research developments. Here are some relevant resources to explore:
Spiro[3.4]octane-2-carboxylic acid is a spirocyclic compound characterized by its unique bicyclic structure, where two rings are interconnected through a single carbon atom. Its molecular formula is C₉H₁₄O₂, and it has a molecular weight of 154.21 g/mol. The compound exhibits distinct three-dimensional geometry, which contributes to its unique physicochemical properties and potential applications in various fields, including chemistry and biology .
The synthesis of spiro[3.4]octane-2-carboxylic acid can be achieved through several methods:
Specific methodologies may vary based on desired purity and yield, with ongoing research focused on optimizing these synthetic pathways for efficiency and scalability .
Spiro[3.4]octane-2-carboxylic acid has several notable applications:
Several compounds share structural similarities with spiro[3.4]octane-2-carboxylic acid:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| Spiroindole | Spirocyclic | Known for bioactivity against cancer cells |
| Spirooxindole | Spirocyclic | Used in drug design due to its biological activity |
| 2-(Propylthio)spiro[3.4]octane-2-carboxylic acid | Spirocyclic | Exhibits variations in functional groups |
| 2-(Methylsulfanyl)spiro[3.4]octane-2-carboxylic acid | Spirocyclic | Potentially different reactivity profiles |
Spiro[3.4]octane-2-carboxylic acid stands out due to its specific spirocyclic structure, which imparts unique physicochemical properties and potential for diverse applications across various fields of study, distinguishing it from other similar compounds .
Spiro[3.4]octane-2-carboxylic acid exhibits typical carboxylic acid behavior with distinct acid-base properties influenced by its unique spirocyclic structure. The compound contains a single carboxylic acid functional group (-COOH) attached to the spirocyclic framework, which serves as the primary ionizable site [1] .
Based on structural analysis and comparison with similar aliphatic carboxylic acids, the pKa of Spiro[3.4]octane-2-carboxylic acid is predicted to fall within the range of 4.5-5.0 [3] [1]. This prediction considers several structural factors:
The spirocyclic framework may exert a slight electron-withdrawing effect due to ring strain, which could marginally decrease the pKa compared to simple aliphatic carboxylic acids . However, the saturated nature of the spiro system limits significant electronic effects, maintaining the pKa within the typical range for aliphatic carboxylic acids [3] [1].
The compound undergoes typical carboxylic acid dissociation in aqueous solution:
R-COOH(aq) + H₂O(l) ⇌ R-COO⁻(aq) + H₃O⁺(aq)
Where R represents the spiro[3.4]octane framework. The equilibrium position depends on solution pH, temperature, and ionic strength [4] [5]. At physiological pH (7.4), the compound exists predominantly in its ionized form (>99%), while at pH values below 3, it remains primarily protonated [6].
The spirocyclic structure influences acidity through several mechanisms. The rigid bicyclic framework may provide subtle electronic effects through hyperconjugation and inductive effects . The spiro carbon creates a unique three-dimensional arrangement that can affect solvation patterns and hydrogen bonding with surrounding water molecules [7].
Experimental determination of pKa values for spirocyclic carboxylic acids has been conducted using potentiometric titration and spectroscopic methods [4] [5]. The Kirkwood-Westheimer electrostatic field model has been applied to predict pKa values for similar spirocyclic systems, showing reasonable agreement with experimental data when cavity parameters are properly optimized .
The thermal behavior of Spiro[3.4]octane-2-carboxylic acid demonstrates characteristic patterns typical of low molecular weight carboxylic acids, with specific modifications attributable to the spirocyclic structure.
Experimental data indicates that Spiro[3.4]octane-2-carboxylic acid exhibits a melting point of 31-32°C [8] [9]. This relatively low melting point reflects the compound's molecular weight (154.21 g/mol) and intermolecular interactions [10] [11]. The compound exists as a white crystalline powder at room temperature [8] [9].
Carboxylic acids typically undergo thermal decomposition at temperatures exceeding 200°C, with decarboxylation being the primary decomposition pathway [12] [13]. For Spiro[3.4]octane-2-carboxylic acid, thermal stability is expected to extend to approximately 200-250°C before significant decomposition occurs [12] [14].
Thermal analysis using simultaneous thermogravimetric analysis and differential scanning calorimetry (TGA-DSC) would provide comprehensive thermal characterization [12] [15]. The expected thermal behavior includes:
Differential scanning calorimetry analysis would reveal the compound's phase transition behavior [16] [17]. The melting endotherm provides information about crystalline structure and purity [18] [19]. The heat of fusion can be determined from the integration of the melting peak, providing insights into intermolecular interactions within the crystal lattice [16] [20].
The compound's spirocyclic structure may contribute to unique packing arrangements in the solid state, potentially affecting thermal transition temperatures compared to linear carboxylic acids [13] [21]. DSC analysis at controlled heating rates (0.5-2°C/min) would provide accurate thermal transition data [19] [21].
The solubility behavior of Spiro[3.4]octane-2-carboxylic acid reflects the dual nature of its structure, combining the hydrophilic carboxylic acid functionality with the hydrophobic spirocyclic framework.
With a LogP value of approximately 2.0-2.04 [11] [22], Spiro[3.4]octane-2-carboxylic acid demonstrates moderate lipophilicity. This value suggests moderate water solubility, estimated at 10-50 mg/mL [11] [22]. The compound's water solubility is enhanced by the carboxylic acid group's ability to form hydrogen bonds with water molecules [23] [24].
The solubility behavior follows typical patterns for carboxylic acids, where compounds with fewer than five carbon atoms show complete miscibility with water, while larger molecules exhibit decreasing solubility [23] [24]. Spiro[3.4]octane-2-carboxylic acid, with nine carbon atoms, falls into the moderately soluble category [23].
The compound exhibits high solubility in polar protic solvents such as alcohols (methanol, ethanol, propanol) due to hydrogen bonding interactions between the carboxylic acid group and alcohol hydroxyl groups [23] [24]. In polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), the compound shows good solubility through dipole-dipole interactions [25] [24].
In nonpolar solvents, Spiro[3.4]octane-2-carboxylic acid demonstrates limited solubility due to the polar carboxylic acid functionality [23] [24]. However, the spirocyclic hydrocarbon framework provides some interaction with nonpolar solvents through van der Waals forces. In completely nonpolar solvents, the compound may exist in dimeric form through hydrogen bonding between carboxylic acid groups [24].
The compound's solubility varies significantly with pH due to the ionizable carboxylic acid group [23] [26]. At acidic pH values (below pKa), the compound exists primarily in its molecular form with moderate water solubility. At basic pH values (above pKa), ionization to the carboxylate form dramatically increases water solubility due to ion-dipole interactions [23] [26].
Comprehensive spectroscopic analysis provides definitive structural characterization and identification of Spiro[3.4]octane-2-carboxylic acid through multiple analytical techniques.
¹H NMR Characteristics:
The proton NMR spectrum of Spiro[3.4]octane-2-carboxylic acid exhibits characteristic patterns reflecting both the spirocyclic framework and carboxylic acid functionality [27] . The carboxylic acid proton appears as a broad singlet in the region of 10-13 δ, with the exact chemical shift depending on concentration and solvent conditions [27].
The spirocyclic protons appear in the aliphatic region (1-3 δ), with the α-proton adjacent to the carboxylic acid group showing characteristic downfield shift due to the electron-withdrawing effect of the carbonyl group [27] . The complex coupling patterns reflect the rigid spirocyclic structure and restricted conformational mobility.
¹³C NMR Characteristics:
Carbon-13 NMR provides detailed structural information about the spirocyclic framework [27]. The carboxylic acid carbon appears in the characteristic range of 165-185 δ, with saturated aliphatic acids typically appearing near 185 δ [27]. The spiro carbon, being quaternary, appears as a distinct signal in the aliphatic region, while other carbon atoms of the bicyclic system show typical aliphatic carbon chemical shifts [27].
Infrared spectroscopy reveals characteristic absorption bands that definitively identify the carboxylic acid functionality and spirocyclic structure [27] :
Key IR Absorptions:
The broad O-H stretch and the carbonyl absorption at 1710 cm⁻¹ are diagnostic for carboxylic acids in their dimeric form, which is the predominant state in solid phase and concentrated solutions [27] .
Mass spectrometric analysis provides molecular weight confirmation and structural elucidation through fragmentation patterns [30] [31]:
Molecular Ion and Fragmentation:
The fragmentation pattern reflects typical carboxylic acid behavior with characteristic loss of CO₂H (m/z = 45) and CO (m/z = 28) [30] [31]. The spirocyclic framework contributes additional fragmentation pathways that provide structural confirmation.
Combined spectroscopic analysis provides comprehensive structural characterization [27]. The integration of NMR, IR, and MS data confirms the presence of the carboxylic acid functional group, the spirocyclic framework, and the overall molecular connectivity. This multi-technique approach ensures reliable identification and purity assessment of Spiro[3.4]octane-2-carboxylic acid.
Irritant